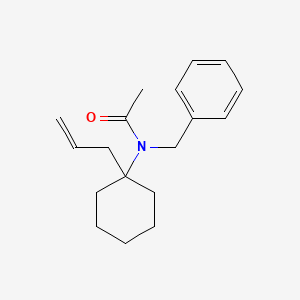![molecular formula C11H11N3O2 B5758710 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide (MPAA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the acrylamide family, which is known for its diverse range of applications in various fields, including medicine, agriculture, and industry. MPAA has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide is not fully understood. However, it is believed to act by binding to the active sites of enzymes, thereby inhibiting their activity. It has also been shown to interact with metal ions, leading to the formation of stable complexes that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin. This makes it a potential candidate for the development of skin whitening agents. 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. It is also highly soluble in organic solvents, making it easy to handle and manipulate. However, it also has some limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide. One potential direction is the development of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide-based drugs for the treatment of various diseases. Another potential direction is the use of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the synthesis of novel derivatives of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide with improved properties and applications is an area of active research. Finally, the study of the mechanism of action of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide and its interactions with enzymes and metal ions is an important area of research that may lead to the development of new drugs and diagnostic tools.
Synthesemethoden
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with cyanoacetic acid and acryloyl chloride. This method involves the formation of an intermediate product, which is then treated with potassium carbonate to yield 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide. Other methods include the reaction of 4-methoxyaniline with cyanoacetic ester and acrylonitrile, or the reaction of 4-methoxyphenylamine with cyanoacetyl chloride and acrylonitrile. These methods have been optimized to yield high purity 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide with good yields.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. This makes it a promising candidate for the development of drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has also been studied for its use as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)14-7-8(6-12)11(13)15/h2-5,7,14H,1H3,(H2,13,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMOWKYVIPPRKB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)


![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)

![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)
![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5758705.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)
